Compound Description: This compound is a protein kinase inhibitor. X-ray crystallography demonstrated that 4-[3-Methylsulfanylanilino]-6,7-Dimethoxyquinazoline binds to the ATP-binding site of p38 kinase []. The quinazoline ring system interacts with the peptide strand connecting the protein domains, while the methylsulfanylanilino group is buried within a hydrophobic pocket. Specifically, the anilino group adopts an angled conformation between Lys-53 and Thr-106, similar to the binding mode observed for aryl substituents in pyridinylimidazole inhibitors [].
Relevance: Both 4-[3-Methylsulfanylanilino]-6,7-Dimethoxyquinazoline and the target compound, 4-[3-Hydroxyanilino]-6,7-Dimethoxyquinazoline, belong to the 4-anilinoquinazoline class of kinase inhibitors. They share a core quinazoline structure with a dimethoxy substitution pattern at the 6 and 7 positions and an anilino substituent at the 4 position []. The difference lies in the substitution on the aniline ring, with a methylsulfanyl group in the related compound compared to a hydroxyl group in the target compound.
Compound Description: 4-(3-Bromoanilino)-6,7-Dimethoxyquinazoline, also known as PD 153035, is a potent tyrosine kinase inhibitor with an IC50 of 0.025 nM against the epidermal growth factor receptor (EGFR) []. It competitively binds to the ATP site. Structure-activity relationship (SAR) studies of this compound and its analogs revealed that even small structural modifications resulted in drastic changes in activity. For instance, certain combinations of substituents on the phenyl and quinazoline rings led to a "supra-additive" effect on inhibitory potency []. This observation suggests that specific substitutions may induce conformational changes in the receptor upon binding, contributing to the enhanced activity [].
4-(3-Bromoanilino)-6,7-Diethoxyquinazoline
Compound Description: 4-(3-Bromoanilino)-6,7-Diethoxyquinazoline is a highly potent inhibitor of EGFR tyrosine kinase activity, with an IC50 of 0.006 nM []. It represents a more potent analog of 4-(3-Bromoanilino)-6,7-Dimethoxyquinazoline, highlighting the tolerance for larger alkoxy groups at the 6,7-positions of the quinazoline ring system. This compound's high potency demonstrates that 4-(3-Bromoanilino)-6,7-Dimethoxyquinazoline might not be the optimal inhibitor for the induced conformation of the EGFR [].
Compound Description: WHI-P154 is a quinazoline derivative exhibiting potent cytotoxic activity against human glioblastoma cell lines, particularly U373 and U87, inducing apoptosis at micromolar concentrations [, ]. It has demonstrated over 200-fold increased anti-glioblastoma activity and selectivity when conjugated to recombinant human epidermal growth factor (EGF) [, ]. The EGF-WHI-P154 conjugate binds to glioblastoma cells and enters them via receptor-mediated endocytosis, effectively killing the cells at nanomolar concentrations with an IC50 of 813 ± 139 nM [, ]. Notably, the conjugate showed no cytotoxicity against EGF-R-negative leukemia cells, even at concentrations as high as 100 μM, indicating its selectivity toward EGF-R-expressing cells [, ].
Relevance: Both WHI-P154 and the target compound, 4-[3-Hydroxyanilino]-6,7-Dimethoxyquinazoline, belong to the 4-anilinoquinazoline class. They share a common structure with a 6,7-dimethoxyquinazoline core and an aniline substituent at the 4-position [, ]. The key difference between the two lies in the presence of a bromine atom at the 3'-position of the aniline ring in WHI-P154, which is absent in the target compound.
Compound Description: This compound is a tricyclic analog of 4-(3-Bromoanilino)-6,7-Dimethoxyquinazoline []. The synthesis involves a 1,3-dipolar cycloaddition of an azide to the quinazoline ring, resulting in the formation of the tetrazole ring [].
Compound Description: WHI-P97 is a rationally designed, potent, and well-tolerated inhibitor of Janus kinase (JAK)-3. In mast cells, WHI-P97 treatment effectively inhibits the translocation of 5-lipoxygenase (5-LO) from the nucleoplasm to the nuclear membrane, thereby reducing 5-LO-dependent leukotriene (LT) synthesis by more than 90% at low micromolar concentrations following IgE receptor/FcεRI crosslinking []. While WHI-P97 doesn't directly inhibit 5-LO enzymatic activity, it prevents its translocation to the nuclear membrane without affecting the essential calcium signal. Notably, in a mouse model of allergic asthma, WHI-P97 exhibited promising biological activity by preventing the development of airway hyper-responsiveness to methacholine and inhibiting eosinophil recruitment to the airway lumen in a dose-dependent manner [].
Relevance: Both WHI-P97 and the target compound, 4-[3-Hydroxyanilino]-6,7-Dimethoxyquinazoline, belong to the 4-anilinoquinazoline class of kinase inhibitors, sharing a quinazoline core with a dimethoxy substitution at the 6 and 7 positions and an aniline substituent at the 4 position []. The distinction lies in the substitution pattern on the aniline ring. WHI-P97 contains two bromine atoms at the 3' and 5' positions and a hydroxyl group at the 4' position of the aniline ring, while the target compound has a single hydroxyl group at the 3-position of the aniline.
Compound Description: WHI-P131 (also known as JANEX-1) is a potent inhibitor of glioblastoma cell adhesion and migration []. It exerts its effects by inhibiting various processes at micromolar concentrations, including: (a) integrin-mediated glioblastoma cell adhesion to extracellular matrix proteins like laminin, type IV collagen, and fibronectin; (b) integrin-independent, epidermal growth factor-induced adhesion of glioblastoma cells to poly-L-lysine-coated surfaces; (c) fetal bovine serum-induced actin polymerization and actin stress fiber formation, as well as epidermal growth factor-stimulated formation of focal adhesion plaques in serum-starved glioblastoma cells; and (d) glioblastoma cell migration in in vitro assays using tumor cell spheroids and/or Matrigel-coated Boyden chambers []. Further preclinical development of WHI-P131 holds promise for designing more effective adjuvant chemotherapy strategies for glioblastoma multiforme.
Relevance: WHI-P131 and the target compound, 4-[3-Hydroxyanilino]-6,7-Dimethoxyquinazoline, belong to the 4-anilinoquinazoline class, sharing a common scaffold composed of a 6,7-dimethoxyquinazoline core and an aniline substituent at the 4 position []. They differ in the position of the hydroxyl group on the aniline ring. WHI-P131 has the hydroxyl group at the 4'-position, whereas the target compound has it at the 3-position.
Compound Description: WHI-P164 is identified as a potent inhibitor of triglyceride (TG) synthesis. This compound effectively inhibits the accumulation of TG-rich intracellular lipid droplets in Caco-2 human intestinal cells in a concentration-dependent manner, as observed in an in vitro lipid synthesis model []. Notably, WHI-P164 does not exhibit acute toxicity in mice at dose levels ranging from 0.5 to 80 mg/kg. Pharmacokinetic studies in mice revealed that WHI-P164 is rapidly eliminated from plasma, with a terminal elimination half-life of 26.1 ± 1.3 minutes after intraperitoneal administration and 33.3 ± 11.3 minutes after intravenous administration [].
Synthesis Analysis
The synthesis of WHI-P180 involves several key steps that focus on forming a quinazoline core structure. A typical synthetic route includes the reaction of 6,7-dimethoxy-4-quinazolinamine with 3-aminophenol. This reaction is conducted under controlled conditions to optimize yield and purity. Specific parameters such as temperature, solvent choice, and reaction time are critical in achieving the desired product.
Synthetic Routes and Conditions
Starting Materials: The primary starting materials are 6,7-dimethoxy-4-quinazolinamine and 3-aminophenol.
Reaction Conditions: The synthesis typically requires specific solvents like dimethyl sulfoxide or dimethylformamide, with controlled temperatures to facilitate the reaction.
Yield Optimization: Industrial methods may involve scaling up these reactions while maintaining high purity levels through purification techniques such as crystallization or chromatography.
Molecular Structure Analysis
WHI-P180 exhibits a complex molecular structure characterized by a quinazoline core linked to an amino phenol moiety. The molecular weight of WHI-P180 is approximately 297.31 g/mol.
Structural Features
Core Structure: The quinazoline ring system contributes significantly to the biological activity of the compound.
Functional Groups: The presence of methoxy groups and an amino group enhances its solubility and interaction with target kinases.
Molecular Geometry: The structural conformation allows for effective binding to kinase active sites, which is crucial for its inhibitory action.
Chemical Reactions Analysis
WHI-P180 participates in various chemical reactions that can modify its structure and functionality.
Types of Reactions
Oxidation: Under specific conditions, WHI-P180 can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: The quinazoline core allows for substitution reactions that can introduce different functional groups.
Common Reagents and Conditions
Common reagents used in reactions involving WHI-P180 include oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., lithium aluminum hydride). Reaction conditions often require careful control of temperature and pH to achieve desired outcomes.
Mechanism of Action
WHI-P180 functions primarily as a kinase inhibitor, disrupting signaling pathways that are crucial for cell proliferation and survival.
Mechanistic Insights
Target Kinases: WHI-P180 inhibits several key kinases involved in cancer progression, including RET and vascular endothelial growth factor receptor 2.
Binding Affinity: The compound's structural features facilitate strong binding to the ATP-binding sites of these kinases, blocking their activity.
Biological Impact: By inhibiting these kinases, WHI-P180 can induce apoptosis in cancer cells and inhibit tumor growth.
Physical and Chemical Properties Analysis
WHI-P180 possesses distinct physical and chemical properties that contribute to its functionality.
Key Properties
Molecular Weight: Approximately 297.31 g/mol.
Solubility: It is soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.
Stability: The compound should be stored under controlled conditions to prevent degradation.
These properties are essential for both laboratory handling and potential therapeutic applications.
Applications
WHI-P180 has a wide range of applications across various scientific fields:
Scientific Applications
Cancer Research: Investigated for its potential as an anticancer agent due to its ability to inhibit key signaling pathways involved in tumor growth.
Biological Studies: Used as a tool compound in studies examining kinase inhibition and related cellular signaling processes.
Drug Development: Serves as a lead compound in the development of new kinase inhibitors aimed at treating cancers and other diseases associated with dysregulated kinase activity.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
WHI-P180 hydrochloride is a potent EGFR and Cdk2 inhibitors with IC50 of 4.0 and 1.0 uM, respectively.IC50 Value: 1 uM (Cdk2); 4 uM (EGFR)Target: EGFR; CDK2in vitro: WHI-P180 moderately inhibited ABCG2 function, exhibiting weak phototoxicity [1].in vivo: The elimination half-life of WHI-P180 in CD-1 mice (BALB/ c mice) following i.v., i.p., or p.o. administration was less than 10 min. Systemic clearance of WHI-P180 was 6742 mL/h/kg in CD-I mice and 8188 mL/h/kg in BALB/c mice. Notably, WHI-P180, when administered in two consecutive nontoxic i.p. bolus doses of 25 mg/kg, inhibited IgE/antigen-induced vascular hyperpermeability in a well-characterized murine model of passive cutaneous anaphylaxis [2].
Suberosin is a member of the class of coumarins in which the coumarin ring is substituted at positions 6 and 7 by a 3-methylbut-2-en-1-yl group and a methoxy group, respectively. A natural product found in Citropsis articulata. It has a role as a plant metabolite and an anticoagulant. It is a member of coumarins and an aromatic ether. It is functionally related to a 7-demethylsuberosin. Suberosin is a natural product found in Zanthoxylum ovalifolium, Semenovia dasycarpa, and other organisms with data available.
Succinobucol is a benzoate ester and a member of phenols. AGI-1067, is a novel small molecule with anti-oxidant and anti-inflammatory properties that was discovered by AtheroGenics and designed to treat atherosclerosis of the blood vessels of the heart, or coronary artery disease.
4,6-dioxoheptanoic acid is a dioxo monocarboxylic acid that is heptanoic acid in which oxo groups replace the hydrogens at positions 4 and 6. It is an abnormal metabolite of the tyrosine metabolic pathway and a marker for type 1 tyrosinaemia. It has a role as a human metabolite. It is a beta-diketone and a dioxo monocarboxylic acid. Succinylacetone is a tyrosine metabolite It is a specific marker for Tyrosinemia type I. Type I tyrosinemia is an inherited metabolism disorder due to a shortage of the enzyme fumarylacetoacetate hydrolase that is needed to break down tyrosine. . (A3530).